molecular formula C4H8O B13852904 Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol

Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol

Cat. No.: B13852904
M. Wt: 78.14 g/mol
InChI Key: GUDMZGLFZNLYEY-NMFSSPJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol is an isotopically labeled compound, often used in scientific research. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the cyclopropyl and methyl groups. This labeling is useful for various analytical and research purposes, particularly in the fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol typically involves the deuteration of cyclopropylmethyl alcohol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize the use of expensive deuterium gas and catalysts, making it cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the kinetic isotope effect. This effect results in slower reaction rates for deuterated compounds compared to their non-deuterated counterparts, providing valuable insights into reaction mechanisms and pathways .

Comparison with Similar Compounds

Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol can be compared with other deuterated alcohols, such as:

The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for detailed analytical and research purposes.

Properties

Molecular Formula

C4H8O

Molecular Weight

78.14 g/mol

IUPAC Name

dideuterio-(2,2,3,3-tetradeuteriocyclopropyl)methanol

InChI

InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i1D2,2D2,3D2

InChI Key

GUDMZGLFZNLYEY-NMFSSPJFSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C([2H])([2H])O)[2H]

Canonical SMILES

C1CC1CO

Origin of Product

United States

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